Benzoic acid, 4-cyano-, sodiuM salt
CAS No.: 17264-66-3
Cat. No.: VC0182222
Molecular Formula: C8H4NNaO2
Molecular Weight: 169.11263
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17264-66-3 |
|---|---|
| Molecular Formula | C8H4NNaO2 |
| Molecular Weight | 169.11263 |
Introduction
Chemical Properties and Structure
Benzoic acid, 4-cyano-, sodium salt is the sodium salt of 4-cyanobenzoic acid. The parent acid (4-cyanobenzoic acid) has a molecular formula of C₈H₅NO₂, while the sodium salt has the formula C₈H₄NO₂Na. The compound features a benzoic acid structure with a cyano (-CN) group at the para position and the carboxylic acid proton replaced by sodium.
Based on the properties of 4-cyanobenzoic acid, we can extrapolate some properties of its sodium salt. The following table presents the known physical and chemical properties of 4-cyanobenzoic acid alongside estimated properties of its sodium salt:
| Property | 4-Cyanobenzoic Acid | Benzoic acid, 4-cyano-, sodium salt (estimated) |
|---|---|---|
| Molecular Formula | C₈H₅NO₂ | C₈H₄NO₂Na |
| Molecular Weight | 147.131 g/mol | 169.118 g/mol |
| Physical Appearance | Crystalline solid | White to off-white crystalline powder |
| Melting Point | 219-221°C (dec.) | Higher than parent acid due to ionic character |
| Boiling Point | 341.0±25.0°C at 760 mmHg | Decomposes before boiling |
| Density | 1.3±0.1 g/cm³ | Likely higher than parent acid |
| Water Solubility | Low | Significantly higher than parent acid |
The sodium salt exhibits enhanced water solubility compared to the parent acid due to its ionic nature, making it valuable for aqueous applications in chemical synthesis and coordination chemistry .
Structural Characteristics
The structure of benzoic acid, 4-cyano-, sodium salt features a planar aromatic ring with a cyano group positioned para to the carboxylate group. The carboxylate group (-COO⁻Na⁺) is typically nearly coplanar with the aromatic ring, with slight deviations possible depending on crystal packing forces. The dihedral angle between the carboxylate group and the benzene ring in related structures is typically between 5-10° .
Synthesis Methods
Production from 4-Hydroxyiminobenzoic Acid
One efficient method for preparing benzoic acid, 4-cyano-, sodium salt involves the synthesis of 4-cyanobenzoic acid followed by neutralization with sodium hydroxide or sodium carbonate. The 4-cyanobenzoic acid can be produced through chemical dehydration of 4-hydroxyiminobenzoic acid or its methyl ester .
The process involves:
-
Dissolving methyl 4-hydroxyiminobenzoate or 4-hydroxyiminobenzoic acid in an organic solvent
-
Adding a dehydrating agent to convert the hydroxyimino group to a cyano group
-
Separation and purification of the resulting 4-cyanobenzoic acid
-
Neutralization with a sodium base to form sodium 4-cyanobenzoate
This method provides an economical approach to producing high-purity 4-cyanobenzoic acid and its sodium salt through a simple chemical dehydration process .
Alternative Production Methods
Another potential source for 4-cyanobenzoic acid production is the distillation residue from dimethyl terephthalate (DMT) manufacturing processes. This approach represents a value-added strategy for utilizing industrial by-products to synthesize commercially useful compounds like benzoic acid, 4-cyano-, sodium salt .
Applications in Coordination Chemistry
Metal Complex Formation
Benzoic acid, 4-cyano-, sodium salt serves as an important ligand in coordination chemistry, particularly in the synthesis of metal complexes. Research has demonstrated its effectiveness in forming coordination compounds with various transition metals, including zinc(II) .
In a documented synthesis, sodium 4-cyanobenzoate was reacted with zinc sulfate heptahydrate (ZnSO₄·7H₂O) in the presence of nicotinamide to form a complex zinc compound. The reaction proceeded as follows:
ZnSO₄·7H₂O + 2 Sodium 4-cyanobenzoate + Nicotinamide → Zn(C₈H₄NO₂)(C₆H₆N₂O)(H₂O)₃
This reaction demonstrates the ability of the 4-cyanobenzoate anion to act both as a coordinating ligand and as a counter-anion in the same complex structure .
Coordination Modes
In metal complexes, the 4-cyanobenzoate ligand typically coordinates through the carboxylate group. The coordination mode observed in zinc complexes reveals that the carboxylate group of 4-cyanobenzoate can coordinate in a bidentate O,O′-mode, where both oxygen atoms of the carboxylate group bind to the metal center .
Crystal Structure and Supramolecular Interactions
Hydrogen Bonding Networks
The sodium salt of 4-cyanobenzoic acid, when incorporated into crystal structures, participates in extensive hydrogen bonding networks. In complexes containing this salt, various hydrogen bonding interactions have been observed:
-
N—H⋯O hydrogen bonds (involving the carboxylate oxygen atoms)
-
O—H⋯O hydrogen bonds (between water molecules and carboxylate oxygens)
-
O—H⋯N hydrogen bonds (water to nitrogen interactions)
-
C—H⋯O hydrogen bonds (weaker interactions involving aromatic C-H groups)
These hydrogen bonding interactions create complex three-dimensional networks within crystal structures, forming distinct ring motifs such as R₂²(12), R₃³(8), and R₃³(9) patterns. These patterns contribute significantly to crystal packing and stability .
π-π Interactions
Beyond hydrogen bonding, the aromatic rings of 4-cyanobenzoate ions engage in π-π stacking interactions. In studied crystal structures containing 4-cyanobenzoate, the centroid-to-centroid distances between stacked aromatic rings range from 3.791(1) to 3.882(1) Å. These interactions further stabilize the crystal structure and influence the three-dimensional arrangement of molecules .
The combination of hydrogen bonding and π-π interactions results in the formation of layers parallel to specific crystallographic planes, creating a highly ordered supramolecular architecture .
Research Applications
Coordination Chemistry Studies
Benzoic acid, 4-cyano-, sodium salt has proven valuable in coordination chemistry research, particularly for studying:
-
The coordination behavior of carboxylate ligands with electron-withdrawing substituents
-
The influence of cyano groups on metal-ligand interactions
-
The formation of supramolecular architectures through hydrogen bonding and π-π interactions
Materials Science Applications
The ability of 4-cyanobenzoate-containing compounds to form ordered crystal structures with extensive intermolecular interactions suggests potential applications in materials science, particularly in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume